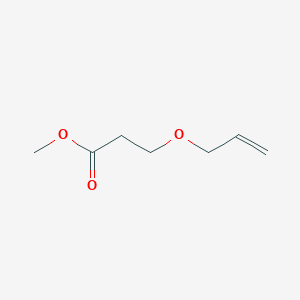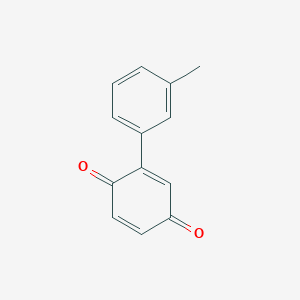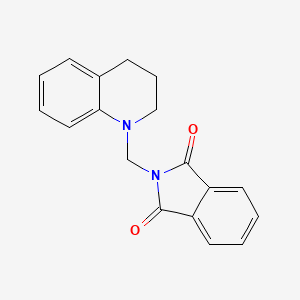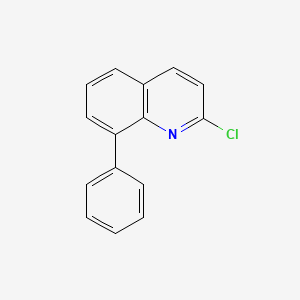
Methyl 3-prop-2-enoxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-3-prop-2-enoxypropanoat ist eine organische Verbindung mit der Summenformel C₇H₁₂O₃. Es ist ein Ester, der aus der Reaktion von Methanol und 3-Prop-2-enoxypropansäure gebildet wird. Diese Verbindung zeichnet sich durch ihre aliphatischen Ester- und Ether-Funktionsgruppen aus, was sie zu einem vielseitigen Molekül in verschiedenen chemischen Reaktionen und Anwendungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Methyl-3-prop-2-enoxypropanoat kann durch Veresterung von 3-Prop-2-enoxypropansäure mit Methanol in Gegenwart eines sauren Katalysators wie Schwefelsäure synthetisiert werden. Die Reaktion findet typischerweise unter Rückflussbedingungen statt, um eine vollständige Umwandlung der Säure in den Ester zu gewährleisten. Die Reaktion kann wie folgt dargestellt werden:
3-Prop-2-enoxypropansäure+MethanolschwefelsäureMethyl-3-prop-2-enoxypropanoat+Wasser
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion von Methyl-3-prop-2-enoxypropanoat kontinuierliche Fließreaktoren beinhalten, um die Ausbeute und Effizienz zu optimieren. Die Verwendung von Festphasensäurekatalysatoren kann ebenfalls eingesetzt werden, um den Veresterungsprozess zu erleichtern, den Bedarf an korrosiven Flüssigsäuren zu reduzieren und die Umweltbelastung zu minimieren.
Chemische Reaktionsanalyse
Arten von Reaktionen
Methyl-3-prop-2-enoxypropanoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an den Ester- oder Ether-Funktionsgruppen stattfinden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid unter wasserfreien Bedingungen.
Substitution: Alkylhalogenide oder andere Nucleophile in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: 3-Prop-2-enoxypropansäure.
Reduktion: 3-Prop-2-enoxypropanol.
Substitution: Verschiedene substituierte Ester oder Ether, abhängig vom verwendeten Nucleophil.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-prop-2-enoxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-prop-2-enoxypropanoic acid.
Reduction: 3-prop-2-enoxypropanol.
Substitution: Various substituted esters or ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl-3-prop-2-enoxypropanoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird untersucht auf sein Potenzial als Baustein bei der Synthese biologisch aktiver Verbindungen.
Medizin: Wird erforscht auf seine Rolle in der Arzneimittelentwicklung und als Vorläufer für pharmazeutische Wirkstoffe.
Industrie: Wird aufgrund seiner reaktiven Ester- und Ethergruppen zur Herstellung von Polymeren, Harzen und Beschichtungen verwendet.
Wirkmechanismus
Der Wirkmechanismus von Methyl-3-prop-2-enoxypropanoat beinhaltet seine Reaktivität als Ester und Ether. Die Estergruppe kann hydrolysiert werden, um die entsprechende Säure und den Alkohol freizusetzen, während die Ethergruppe an verschiedenen Substitutionsreaktionen teilnehmen kann. Diese Reaktionen werden durch das Vorhandensein von Nucleophilen oder Elektrophilen erleichtert, abhängig von den Reaktionsbedingungen.
Wirkmechanismus
The mechanism of action of methyl 3-prop-2-enoxypropanoate involves its reactivity as an ester and ether. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the ether group can participate in various substitution reactions. These reactions are facilitated by the presence of nucleophiles or electrophiles, depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methylpropanoat: Ein Ester mit einer einfacheren Struktur, der die Ethergruppe nicht aufweist.
Ethyl-3-prop-2-enoxypropanoat: Ähnliche Struktur, jedoch mit einer Ethylgruppe anstelle einer Methylgruppe.
Methyl-3-ethoxypropanoat: Ähnliche Struktur, jedoch mit einer Ethoxygruppe anstelle einer Prop-2-enoxygruppe.
Einzigartigkeit
Methyl-3-prop-2-enoxypropanoat ist aufgrund des Vorhandenseins sowohl von Ester- als auch von Ether-Funktionsgruppen einzigartig, die eine Kombination aus Reaktivität und Vielseitigkeit bieten, die in einfacheren Estern oder Ethern nicht zu finden ist. Diese duale Funktionalität macht es zu einer wertvollen Verbindung in verschiedenen synthetischen und industriellen Anwendungen.
Eigenschaften
CAS-Nummer |
93639-67-9 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
methyl 3-prop-2-enoxypropanoate |
InChI |
InChI=1S/C7H12O3/c1-3-5-10-6-4-7(8)9-2/h3H,1,4-6H2,2H3 |
InChI-Schlüssel |
ZAVRODBWULSJSI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCOCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]-](/img/structure/B12116623.png)

![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12116635.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide](/img/structure/B12116638.png)
![(2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine](/img/structure/B12116643.png)
![4-[({[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12116644.png)




![2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide](/img/structure/B12116699.png)
![6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B12116701.png)
![Propyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12116706.png)

